N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide
Overview
Description
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzamide is an organic compound with the molecular formula C19H13ClFNOS This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzamide may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The fluorobenzamide moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes .
Comparison with Similar Compounds
- 2-((4-chlorophenyl)sulfanyl)-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-((4-chlorophenyl)sulfanyl)-N-(4-fluorobenzyl)acetamide
- 2-((4-chlorophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide
Uniqueness: N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzamide is unique due to the presence of both a sulfanyl group and a fluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNOS/c20-17-3-1-2-4-18(17)24-16-11-9-15(10-12-16)22-19(23)13-5-7-14(21)8-6-13/h1-12H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUIZIDUWBTLNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNOS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217609 | |
Record name | N-[4-[(2-Chlorophenyl)thio]phenyl]-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339105-32-7 | |
Record name | N-[4-[(2-Chlorophenyl)thio]phenyl]-4-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339105-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(2-Chlorophenyl)thio]phenyl]-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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